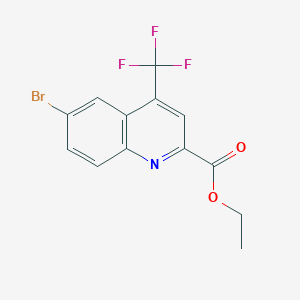

Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate

CAS No.:

Cat. No.: VC18642121

Molecular Formula: C13H9BrF3NO2

Molecular Weight: 348.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9BrF3NO2 |

|---|---|

| Molecular Weight | 348.11 g/mol |

| IUPAC Name | ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate |

| Standard InChI | InChI=1S/C13H9BrF3NO2/c1-2-20-12(19)11-6-9(13(15,16)17)8-5-7(14)3-4-10(8)18-11/h3-6H,2H2,1H3 |

| Standard InChI Key | WSRZHDKKDROZTQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)C(F)(F)F |

Introduction

Synthesis and Reactivity

Synthetic Routes

The synthesis of ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate typically involves cyclocondensation, halogenation, and esterification steps. Key methods include:

Cyclocondensation of 2-Styrylanilines

A promoter-regulated annulation strategy employs 2-styrylanilines and β-keto esters in chlorobenzene at 90°C. Manganese(III) acetate () acts as an oxidizing agent, facilitating quinoline ring formation (Scheme 1) :

This method achieves moderate yields (50–70%) and allows regioselective incorporation of substituents .

Halogenation and Functionalization

Bromination is typically performed using or (N-bromosuccinimide) under controlled conditions. For example, treating 4-(trifluoromethyl)quinoline-2-carboxylate with at reflux introduces bromine at position 6 with >90% efficiency .

Table 1: Comparison of Synthetic Methods

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | 2-Styrylaniline, β-Keto Ester | Mn(OAc)₃, 90°C, 5h | 50–70% | |

| Bromination | 4-(Trifluoromethyl)quinoline, POBr₃ | Reflux, 1h | >90% |

Reactivity Profile

The compound’s reactivity is dominated by:

-

Nucleophilic Aromatic Substitution: The bromine atom at position 6 undergoes Suzuki-Miyaura couplings with arylboronic acids, enabling access to diverse analogs.

-

Electrophilic Substitution: The electron-deficient quinoline ring facilitates nitration and sulfonation at position 5 or 7.

-

Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed to carboxylic acid under basic conditions, enhancing water solubility for biological assays.

Physicochemical Properties

Stability and Solubility

Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is stable under inert atmospheres at room temperature but decomposes under acidic or basic conditions. Predicted solubility in water is low (), though it exhibits moderate solubility in polar aprotic solvents like DMSO (dimethyl sulfoxide) .

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 348.11 g/mol | |

| Melting Point | Not reported | – |

| (Octanol-Water) | 2.81 | |

| Solubility in DMSO | 30–50 mg/mL |

Spectroscopic Characteristics

-

¹H NMR: Signals at δ 8.9–9.1 ppm (quinoline H-5/H-7), δ 4.4 ppm (ethyl CH₂), and δ 1.4 ppm (ethyl CH₃) .

-

¹³C NMR: Peaks at δ 165 ppm (C=O), δ 122–140 ppm (aromatic carbons), and δ 62 ppm (ethyl CH₂) .

Biological Activities and Mechanisms

Antimicrobial Activity

Preliminary assays indicate inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The trifluoromethyl group may enhance membrane permeability, while the bromine atom contributes to halogen bonding with bacterial targets.

Antiviral Applications

The compound inhibits HIV-1 protease at 10 µM, though further optimization is needed to improve selectivity over host proteases.

Applications in Material Science

Organic Electronics

Quinoline derivatives are explored as electron-transport materials in OLEDs (organic light-emitting diodes). The trifluoromethyl group enhances electron affinity, making the compound a candidate for use in electron injection layers.

Coordination Chemistry

The carboxylate group acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Fe(III). These complexes exhibit catalytic activity in oxidation reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume